molecular formula C9H5FN2S B1289591 2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile CAS No. 221061-09-2

2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile

Cat. No.: B1289591
CAS No.: 221061-09-2
M. Wt: 192.21 g/mol
InChI Key: YFCBPFNUJGLSOW-UHFFFAOYSA-N
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Description

2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile is a heterocyclic compound with the molecular formula C9H5FN2S. It is a derivative of benzo[b]thiophene, which is a sulfur-containing aromatic compound. The presence of an amino group at the 2-position, a fluorine atom at the 6-position, and a nitrile group at the 3-position makes this compound unique and potentially useful in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzo[b]thiophene derivative.

    Fluorination: Introduction of a fluorine atom at the 6-position can be achieved using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Amination: The amino group at the 2-position can be introduced through nucleophilic substitution reactions using amines or ammonia.

    Nitrile Formation: The nitrile group at the 3-position can be introduced using cyanation reactions, often involving reagents like copper(I) cyanide (CuCN) or sodium cyanide (NaCN).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amino and fluorine groups can participate in nucleophilic and electrophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products

Scientific Research Applications

2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and fluorine groups can form hydrogen bonds and interact with active sites of enzymes or receptors, influencing their activity. The nitrile group can participate in covalent bonding with nucleophilic residues in proteins, potentially leading to inhibition or modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile: Similar structure but with a chlorine atom instead of fluorine.

    2-Amino-6-methylbenzo[b]thiophene-3-carbonitrile: Similar structure but with a methyl group instead of fluorine.

    2-Amino-6-bromobenzo[b]thiophene-3-carbonitrile: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of compounds, making them more suitable for pharmaceutical applications .

Properties

IUPAC Name

2-amino-6-fluoro-1-benzothiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2S/c10-5-1-2-6-7(4-11)9(12)13-8(6)3-5/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCBPFNUJGLSOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593617
Record name 2-Amino-6-fluoro-1-benzothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221061-09-2
Record name 2-Amino-6-fluoro-1-benzothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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